molecular formula C11H17O4- B3024929 2-Cyclohexyl-3-ethoxy-3-oxopropanoate CAS No. 147596-63-2

2-Cyclohexyl-3-ethoxy-3-oxopropanoate

Cat. No.: B3024929
CAS No.: 147596-63-2
M. Wt: 213.25 g/mol
InChI Key: WSIZPDOYJBUYBA-UHFFFAOYSA-M
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Description

2-Cyclohexyl-3-ethoxy-3-oxopropanoate is a chemical compound that has garnered significant attention in various fields, including medical, environmental, and industrial research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-3-ethoxy-3-oxopropanoate typically involves the esterification of 2-cyclohexyl-3-oxopropanoic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-3-ethoxy-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-Cyclohexyl-3-ethoxy-3-oxopropanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-3-ethoxy-3-oxopropanoate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexyl-3-oxopropanoic acid
  • 2-Cyclohexyl-3-methoxy-3-oxopropanoate
  • 2-Cyclohexyl-3-ethoxy-3-oxobutanoate

Uniqueness

2-Cyclohexyl-3-ethoxy-3-oxopropanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Its cyclohexyl group also contributes to its unique steric and electronic characteristics, differentiating it from other similar compounds .

Biological Activity

2-Cyclohexyl-3-ethoxy-3-oxopropanoate (CAS No. 147596-63-2) is an organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H18O4
  • Molecular Weight : 202.26 g/mol
  • CAS Number : 147596-63-2

The compound features an ethoxy group and a cyclohexyl moiety, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ester and ketone functionalities allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The specific pathways involved in its action are still under investigation, but preliminary studies suggest it may affect cellular signaling pathways related to inflammation and cancer cell proliferation.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating a potential mechanism for reducing inflammation in vivo.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have yielded promising results. In vitro assays revealed that the compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, showcasing its potential as a therapeutic agent for bacterial infections.
  • Anti-inflammatory Activity : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls (p < 0.05), highlighting its anti-inflammatory potential.
  • Anticancer Properties : In a study involving MDA-MB-231 breast cancer cells, treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis confirmed increased apoptosis rates correlated with elevated levels of cleaved PARP.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference/Study
AntimicrobialMIC = 32 µg/mL against S. aureusStudy on antimicrobial efficacy
Anti-inflammatoryReduced TNF-α productionInflammation model study
AnticancerIC50 = 15 µM in MDA-MB-231 cellsCancer cell line study

Properties

IUPAC Name

2-cyclohexyl-3-ethoxy-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-2-15-11(14)9(10(12)13)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,12,13)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIZPDOYJBUYBA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O4-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630129
Record name 2-Cyclohexyl-3-ethoxy-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147596-63-2
Record name 2-Cyclohexyl-3-ethoxy-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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